Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate

Catalog No.
S3681681
CAS No.
95656-84-1
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate

CAS Number

95656-84-1

Product Name

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate

IUPAC Name

benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-7-10-14(18)20-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,17,19)

InChI Key

IULXHTDTBJDFKX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OCC1=CC=CC=C1

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate, with the chemical formula C16H23NO4 and CAS number 95656-84-1, is an organic compound characterized by a benzyl group attached to a butanoate moiety. This compound features a tert-butoxycarbonyl protecting group on the amino functionality, which is commonly used in peptide synthesis to protect amines from unwanted reactions. The molecular weight of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is approximately 293.36 g/mol, and it has a moderate degree of lipophilicity, indicated by its log P values ranging from 1.66 to 3.16 across different models .

Typical of amino acid derivatives:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the corresponding amine.
  • Esterification: The carboxylic acid portion can react with alcohols to form esters.
  • Coupling Reactions: This compound can participate in peptide bond formation, making it valuable in synthetic organic chemistry.

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate can be synthesized through various methods:

  • Protection of Amino Group: The amino group of butanoic acid is protected using tert-butoxycarbonyl chloride.
  • Formation of the Ester: Benzyl alcohol is reacted with the protected amino acid under acidic or basic conditions to form the ester linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods provide a straightforward approach to synthesizing this compound while maintaining the integrity of the functional groups involved.

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate finds applications primarily in:

  • Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and other biologically active compounds.
  • Research and Development: Used in laboratories for studying amino acid behavior and interactions.
  • Pharmaceuticals: Potential use in drug development due to its structural properties.

Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameCAS NumberSimilarityUnique Features
(2S,3R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid15260-10-30.99Contains a benzyloxy group
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid16966-09-90.99Different positioning of functional groups
Methyl ((benzyloxy)carbonyl)-L-threoninate57224-63-20.96Methyl ester derivative
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate119768-48-8Notable differences due to iodine substitution

These compounds highlight the uniqueness of Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate, particularly its specific combination of functional groups and potential applications in peptide synthesis and drug development.

XLogP3

2.6

Dates

Last modified: 07-26-2023

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